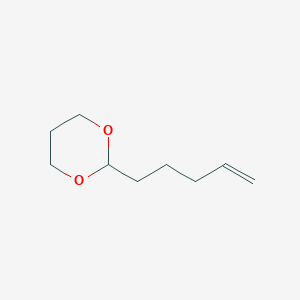

2-(Pent-4-en-1-yl)-1,3-dioxane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pent-4-enyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9-10-7-5-8-11-9/h2,9H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGECLBSWTBPFMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1OCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of 1,3 Dioxane Frameworks in Contemporary Organic Synthesis

The 1,3-dioxane (B1201747) framework is a cornerstone in modern organic synthesis, primarily utilized for the protection of carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de This protective role is crucial in multi-step syntheses where specific functional groups need to be shielded from reaction conditions while other parts of the molecule are modified. 1,3-Dioxanes are favored as protecting groups because they are generally stable under basic, reductive, and oxidative conditions, yet can be readily cleaved under acidic conditions using either Brønsted or Lewis acids. thieme-connect.de This differential reactivity allows for selective deprotection, a key strategy in the synthesis of complex molecules.

Beyond their role as protecting groups, 1,3-dioxane units are integral components of various natural products, including coruscol A, thromboxane (B8750289) A2, theopederin A, and sesbanimide (B1206454) A. thieme-connect.de The conformational behavior of 1,3-dioxanes, which preferentially adopt a chair-like conformation similar to cyclohexane (B81311), has been extensively studied. thieme-connect.de The shorter C-O bond length compared to C-C bonds in cyclohexane leads to more pronounced diaxial interactions, generally favoring equatorial substituents at the C2 position. thieme-connect.de This conformational preference can influence the stereochemical outcome of reactions involving the dioxane ring. Furthermore, substituted 1,3-dioxanes are valuable intermediates in the synthesis of pharmaceuticals, cosmetics, and flavorings. ijapbc.com The versatility of the 1,3-dioxane framework is further demonstrated by its use in multicomponent reactions and the synthesis of complex heterocyclic systems. chemicalbook.com

Research Landscape and Specific Focus on 2 Pent 4 En 1 Yl 1,3 Dioxane

Direct Synthetic Routes to this compound

The direct formation of this compound can be achieved through several established synthetic protocols, most notably via the protection of a carbonyl compound.

Acetalization Reactions from Carbonyl Compounds and 1,3-Propanediol Precursors

The most straightforward and common method for synthesizing this compound is through the acid-catalyzed acetalization of the corresponding aldehyde, pent-4-enal, with 1,3-propanediol. libretexts.org This reaction is a cornerstone of protecting group chemistry, used to shield a carbonyl group from reacting under basic, reductive, or organometallic conditions. thieme-connect.de

The reaction involves the nucleophilic addition of the hydroxyl groups of 1,3-propanediol to the carbonyl carbon of pent-4-enal. The process is typically catalyzed by a Brønsted or Lewis acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), and often requires the removal of water to drive the equilibrium toward the acetal (B89532) product. libretexts.orgorgsyn.org

Table 1: Acetalization of Pent-4-enal

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product |

| Pent-4-enal | 1,3-Propanediol | p-Toluenesulfonic acid | This compound |

This method is highly efficient for aldehydes. In the case of less reactive ketones, removing the water by-product, for instance with a Dean-Stark apparatus or using a dehydrating agent like triethyl orthoformate, becomes crucial for achieving a favorable equilibrium position. orgsyn.org

Specific Synthesis via Organometallic Reactions

Organometallic reagents provide a powerful alternative for constructing the this compound skeleton. mt.com A key strategy involves the use of Grignard reagents derived from halo-substituted 1,3-dioxanes. These reagents are noted for their thermal stability compared to analogous dioxolane (five-membered ring) derivatives, making them robust intermediates in synthesis. orgsyn.org

While a direct synthesis starting from 2-(4-bromo-4-pentenyl)-1,3-dioxane (B8001068) is specific, a more general and illustrative approach involves the coupling of a Grignard reagent with a suitable dioxane-containing electrophile or vice-versa. For example, a Grignard reagent could be prepared from a bromo-functionalized 1,3-dioxane, which then undergoes nucleophilic substitution. A well-documented precursor is 2-(2-bromoethyl)-1,3-dioxane, synthesized from acrolein, hydrogen bromide, and 1,3-propanediol. orgsyn.org This bromo-dioxane can then be converted to its corresponding Grignard reagent and coupled with an appropriate electrophile to extend the side chain.

A plausible, though not explicitly documented, pathway to the target compound could involve the reaction of a pent-4-en-1-yl Grignard reagent (prepared from 5-bromopent-1-ene) with a 2-substituted-1,3-dioxane that can act as a formyl cation equivalent.

Table 2: Hypothetical Organometallic Synthesis Route

| Step | Reactant A | Reactant B | Key Reagent | Intermediate/Product | Purpose |

| 1 | 5-Bromopent-1-ene | Magnesium (Mg) | Ether (solvent) | Pent-4-en-1-ylmagnesium bromide | Formation of Grignard Reagent msu.edu |

| 2 | Pent-4-en-1-ylmagnesium bromide | 2-Formyl-1,3-dioxane (or equivalent) | THF (solvent) | This compound | Carbon-Carbon Bond Formation |

This organometallic approach offers versatility for creating a wide range of 2-substituted 1,3-dioxanes by varying the organometallic component and the electrophile. fiveable.me

Functionalization and Derivatization Strategies of the this compound Core

The presence of both a terminal alkene and a 1,3-dioxane ring in the same molecule allows for selective chemical modifications at two distinct sites.

Elaboration of the Pent-4-en-1-yl Side Chain via Olefin Functionalization

The terminal double bond in the pent-4-en-1-yl side chain is a versatile functional group that can undergo a wide array of transformations to produce diverse derivatives. Modern catalytic methods are particularly effective for such functionalizations. nih.gov

One powerful strategy is the nickel-catalyzed functionalization/isomerization, which can unite monosubstituted olefins with various electrophilic reagents to create more substituted alkenes with high stereoselectivity. nih.govresearchgate.net Other important reactions include:

Heck Reaction : Palladium-catalyzed coupling of the terminal alkene with aryl or vinyl halides to form new carbon-carbon bonds. nih.gov

Hydroboration-Oxidation : Conversion of the alkene to a terminal primary alcohol, which can be further modified.

Epoxidation : Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide ring, a versatile intermediate for further nucleophilic attack.

Wacker Oxidation : Oxidation of the terminal alkene to a methyl ketone.

Table 3: Examples of Olefin Functionalization Reactions

| Reaction Type | Reagents (Example) | Functional Group Transformation |

| Heck Reaction | Aryl bromide, Pd catalyst, base | Alkene → Aryl-substituted alkene |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Alkene → Primary Alcohol |

| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Alkene → Epoxide |

| Dihydroxylation | OsO₄ (cat.), NMO | Alkene → Diol |

These transformations allow for the synthesis of a vast library of derivatives from the parent this compound structure.

Selective Modifications at the 1,3-Dioxane Ring System

The 1,3-dioxane ring itself is a key functional moiety that can be manipulated. While generally stable to a wide range of non-acidic reagents, its primary reactivity involves cleavage under acidic conditions to deprotect the acetal and regenerate the parent carbonyl (pent-4-enal) and 1,3-propanediol. thieme-connect.delibretexts.org

Beyond simple deprotection, the regioselective ring-opening of 1,3-dioxane acetals has emerged as a powerful tool, especially in carbohydrate chemistry, to achieve selective manipulation of hydroxyl groups. researchgate.netugent.be This type of transformation typically uses Lewis acids or reducing agents (e.g., DIBALH, NaBH₃CN) to open the ring at a specific C-O bond, yielding a mono-protected 1,3-diol. researchgate.net The regioselectivity of the cleavage can often be controlled by the choice of reagents and the substitution pattern on the dioxane ring.

Table 4: Reactivity Profile of the 1,3-Dioxane Ring

| Reaction Condition | Reagents | Outcome |

| Cleavage (Deprotection) | Aqueous Acid (e.g., HCl, H₂SO₄) | Cleavage to pent-4-enal and 1,3-propanediol |

| Reductive Ring Opening | Diisobutylaluminium hydride (DIBALH) | Regioselective opening to a mono-protected 1,3-diol |

| Stability | Bases (e.g., NaOH, Grignard reagents) | Stable, no reaction at the ring |

| Stability | Reductants (e.g., LiAlH₄, NaBH₄) | Stable, no reaction at the ring libretexts.org |

| Stability | Oxidants (e.g., PCC, KMnO₄ under non-acidic conditions) | Generally stable |

This dual reactivity makes this compound a useful building block where the dioxane can act as a latent carbonyl or diol, to be revealed after the elaboration of the olefin side chain.

Conformational Analysis and Stereochemical Principles of the 2 Pent 4 En 1 Yl 1,3 Dioxane System

Theoretical and Computational Approaches to 1,3-Dioxane (B1201747) Conformations

Computational chemistry provides powerful tools to investigate the complex potential energy surfaces (PES) of cyclic molecules like 1,3-dioxanes. These methods allow for the characterization of stable conformers, transition states, and the energy barriers that separate them, offering insights that can be difficult to obtain through experimental means alone.

Quantum-chemical studies, employing methods such as Ab initio molecular orbital theory and density functional theory (DFT), have been instrumental in mapping the potential energy surface of the 1,3-dioxane ring. researchgate.net These studies reveal that the global minimum on the PES for the parent 1,3-dioxane and many of its substituted derivatives corresponds to the chair conformer. researchgate.net Local minima are typically occupied by flexible forms, namely the 2,5-twist and 1,4-twist conformers. researchgate.net

Research on substituted 1,3-dioxanes has identified various pathways for conformational isomerization between the equatorial and axial chair forms. researchgate.netresearchgate.net For instance, studies on 4-phenyl-1,3-dioxane (B1205455) have revealed six distinct, energetically non-equivalent pathways for this transformation. scispace.com The barriers to interconversion can be influenced by factors such as solvent effects. For example, calculations on 1,3-dioxane complexes with water molecules showed that while the energy difference between minima on the PES increased, the barriers to interconversion decreased compared to the isolated molecule. pleiades.onlineresearchgate.net These theoretical approaches are crucial for estimating the potential barriers for processes like ring inversion. researchgate.net

Computational models have been used to determine the relative stabilities and structural parameters of various 1,3-dioxane conformers. The chair conformer is consistently found to be the most stable. researchgate.net Theoretical calculations have quantified this stability; for the unsubstituted 1,3-dioxane, the chair conformer is calculated to be significantly more stable than the 2,5-twist conformer by approximately 4.67–5.19 kcal/mol, depending on the level of theory (Hartree-Fock or DFT). researchgate.netscispace.com The 1,4-twist form is generally higher in energy than the 2,5-twist conformer by about 1.0–1.36 kcal/mol. researchgate.netscispace.com

These energy differences highlight the significant energy penalty associated with deviating from the stable chair geometry. The energy barrier for the chair-to-twist conversion in 1,3-dioxane is higher than that in cyclohexane (B81311), a consequence of the shorter C-O bonds compared to C-C bonds. thieme-connect.de

Calculated Relative Energies of 1,3-Dioxane Conformers| Conformer | Relative Energy (kcal/mol) - HF researchgate.net | Relative Energy (kcal/mol) - DFT researchgate.net |

|---|---|---|

| Chair | 0.00 | 0.00 |

| 2,5-Twist | 4.67 ± 0.31 | 5.19 ± 0.8 |

| 1,4-Twist | 6.03 ± 0.19 | 6.19 ± 0.8 |

Experimental Techniques for Conformational Elucidation in 1,3-Dioxanes

While computational methods provide a theoretical framework, experimental techniques are essential for validating these models and observing the actual conformational behavior of molecules in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the stereochemical and conformational analysis of 1,3-dioxane systems. thieme-connect.de The symmetry of the 1,3-dioxane molecule results in three distinct signals in its 13C NMR spectrum and three sets of proton resonances in its 1H NMR spectrum. docbrown.infodocbrown.info For substituted dioxanes, the chair conformation leads to chemically and magnetically non-equivalent axial and equatorial protons at C4, C5, and C6, which can be readily distinguished.

Key NMR parameters used in conformational analysis include:

Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different. For instance, axial protons at C4 and C6 are often shielded compared to their equatorial counterparts.

Coupling Constants (J-values): Vicinal coupling constants (³J) are particularly informative. The magnitude of the coupling between protons on adjacent carbons depends on the dihedral angle between them, as described by the Karplus equation. This allows for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial relationships, providing clear evidence for the chair conformation and the orientation of substituents. researchgate.net

Nuclear Overhauser Effect (NOE): NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei. This technique is exceptionally powerful for determining the spatial proximity of atoms, allowing for the unambiguous assignment of axial and equatorial positions of substituents by observing correlations, for example, between an axial substituent at C2 and the axial protons at C4 and C6. mdpi.com

These NMR methods have been widely used to confirm the anancomeric (conformationally locked) structure of many substituted 1,3-dioxanes, where one chair conformation is overwhelmingly preferred. thieme-connect.deresearchgate.net

Influence of the 2-Pentenyl Substituent on 1,3-Dioxane Ring Dynamics

The substituent at the C2 position, the acetal (B89532) carbon, has a profound impact on the conformational equilibrium of the 1,3-dioxane ring. This is due to a combination of steric and stereoelectronic effects, most notably the anomeric effect.

Generally, substituents on a six-membered ring prefer the equatorial position to avoid steric hindrance from 1,3-diaxial interactions. libretexts.orglibretexts.org For a 2-substituted 1,3-dioxane, an axial substituent would experience steric repulsion from the axial protons at C4 and C6. thieme-connect.de Consequently, bulky alkyl and aryl groups at the C2 position show a strong preference for the equatorial orientation. researchgate.net

However, this preference can be counteracted by the anomeric effect . The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at C2 to favor the axial position, despite the steric disadvantage. rsc.orgrsc.org This preference is generally explained by a stabilizing hyperconjugative interaction between a lone pair (n) on one of the ring's oxygen atoms and the antibonding orbital (σ) of the C2-substituent bond (nO → σC-X). rsc.org This interaction is maximized when the substituent is axial.

General Conformational Preferences at C2 of 1,3-Dioxane| Substituent Type | Dominant Position | Primary Reason |

|---|---|---|

| Alkyl (e.g., Pentenyl) | Equatorial | Avoidance of 1,3-diaxial steric strain. libretexts.orglibretexts.org |

| Aryl | Equatorial | Avoidance of 1,3-diaxial steric strain. researchgate.net |

| Alkoxy (e.g., -OCH₃) | Axial | Anomeric Effect (nO → σC-O). thieme-connect.de |

| Halogen (e.g., -Cl) | Axial | Anomeric Effect (nO → σC-Cl). rsc.org |

Anomeric Effects and Their Contribution to Conformational Stability

The conformational stability of the 1,3-dioxane ring is significantly influenced by stereoelectronic interactions, most notably the anomeric effect. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C2 in the 1,3-dioxane system) to favor an axial orientation, despite the expected steric preference for the equatorial position. rsc.orgrsc.org This preference is generally attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons (n) on an endocyclic oxygen atom and the antibonding sigma orbital (σ) of the C2-substituent bond (nO → σC-X). rsc.org This interaction is maximized when the lone pair orbital and the C-X bond are anti-periplanar, a condition met in the axial conformation. rsc.org

In the case of 2-(Pent-4-en-1-yl)-1,3-dioxane, the substituent at the C2 position is an alkyl group. Alkyl groups are not typically associated with a strong classical anomeric effect because the C-C bond is not as potent an acceptor as a C-X bond where X is an electronegative atom (e.g., O, Cl, F). rsc.org Consequently, the conformational equilibrium of 2-alkyl-1,3-dioxanes is predominantly governed by steric factors rather than the anomeric effect. The bulky pent-4-en-1-yl group will have a strong preference for the equatorial position to minimize steric hindrance.

However, the principles of anomeric interactions are still relevant to the 1,3-dioxane ring itself. Two types of anomeric effects are considered in dioxane systems:

Endo-anomeric effect: This involves the interaction between a lone pair on one of the ring oxygen atoms and the antibonding orbital of the C2-O bond of the other ring oxygen.

Exo-anomeric effect: This refers to the interaction between a lone pair on a ring oxygen and the antibonding orbital of the bond connecting the C2 carbon to its exocyclic substituent.

For 2-alkoxy-1,3-dioxanes, the anomeric effect can be significant enough to stabilize the axial conformation of the alkoxy group. thieme-connect.de In contrast, for this compound, the steric demand of the pentenyl group far outweighs any potential weak stabilizing hyperconjugative interactions that might favor an axial orientation. Computational studies on similar 2-alkyl-1,3-dioxanes confirm that the equatorial conformer is significantly lower in energy. researchgate.net

| Factor | Favored Conformation for Electronegative Substituent (e.g., -OR) | Favored Conformation for Alkyl Substituent (e.g., -Pent-4-en-1-yl) | Underlying Principle |

|---|---|---|---|

| Anomeric Effect (nO → σ*C-X) | Axial | Equatorial (Negligible anomeric effect) | Stereoelectronic hyperconjugation is maximized in the axial position for good acceptor bonds. rsc.org |

| Steric Hindrance (1,3-Diaxial Interactions) | Equatorial | Equatorial | Minimization of repulsive forces between the substituent and axial hydrogens at C4 and C6. thieme-connect.de |

Intramolecular Steric and Electronic Interactions

The conformation of this compound is dictated by a balance of several intramolecular interactions. Due to the presence of two shorter C-O bonds compared to the C-C bonds in cyclohexane, 1,3-dioxane rings exhibit more pronounced diaxial interactions. thieme-connect.de

Steric Interactions: The primary determinant for the conformation of this compound is steric hindrance. The chair conformation is the most stable arrangement for the 1,3-dioxane ring. thieme-connect.deresearchgate.net In this conformation, a substituent at the C2 position can be either axial or equatorial.

Equatorial Conformation: The pent-4-en-1-yl group is directed away from the ring, resulting in minimal steric strain. This is the thermodynamically favored conformation. thieme-connect.de

Axial Conformation: The pent-4-en-1-yl group would be positioned over the ring, leading to significant steric repulsion with the axial hydrogen atoms at the C4 and C6 positions. These 1,3-diaxial interactions are highly destabilizing, making the axial conformer much higher in energy.

For the this compound molecule specifically, the presence of a terminal double bond on the side chain introduces the possibility of weak intramolecular interactions between the π-system of the double bond and the dioxane ring. However, given the flexibility and length of the pentenyl chain, any such interaction would be transient and have a negligible impact on the ground-state conformational preference, which remains overwhelmingly in favor of the equatorial arrangement of the substituent.

Stereochemical Aspects of this compound and Analogues

Enantioselective and Diastereoselective Synthesis of Substituted 1,3-Dioxanes

The synthesis of stereochemically pure substituted 1,3-dioxanes is a crucial aspect of organic synthesis, as these structures are present in many natural products and serve as important chiral building blocks. thieme-connect.denih.gov The primary method for synthesizing 1,3-dioxanes is the acid-catalyzed condensation of a carbonyl compound with a 1,3-diol. thieme-connect.de The stereochemical outcome of this reaction can be controlled to achieve enantioselective or diastereoselective synthesis.

Diastereoselective Synthesis: A diastereoselective synthesis of this compound analogues can be achieved by reacting pent-4-enal with a chiral, enantiopure 1,3-diol. For instance, using enantiopure (2R,4R)-pentane-2,4-diol would lead to the formation of two diastereomeric 1,3-dioxanes, (2S,4R,6R) and (2R,4R,6R), which can often be separated chromatographically. The ratio of the diastereomers formed can be influenced by the reaction conditions (thermodynamic vs. kinetic control). Under thermodynamic equilibrium, the isomer with the C2-substituent in the equatorial position is favored. researchgate.net

Enantioselective Synthesis: Enantioselective synthesis involves the creation of a specific enantiomer. This can be accomplished by:

Using a Chiral Catalyst: The reaction between an achiral aldehyde (like pent-4-enal) and an achiral 1,3-diol can be rendered enantioselective by using a chiral acid catalyst.

Using a Chiral Auxiliary: A chiral auxiliary can be attached to the diol or aldehyde, directing the stereochemical course of the cyclization, and then removed in a subsequent step.

Kinetic Resolution: A racemic mixture of a chiral 1,3-diol can be reacted with a sub-stoichiometric amount of the aldehyde in the presence of a chiral catalyst, leading to the preferential formation of one enantiomer of the 1,3-dioxane.

Recent strategies for the stereoselective formation of substituted 1,3-dioxanes also include intramolecular transacetalization reactions and multi-component assembly processes. nih.govnih.govnih.gov

Determination of Absolute and Relative Configurations (e.g., using spectroscopic methods)

Determining the precise three-dimensional arrangement of atoms is critical for understanding the properties and function of chiral molecules like substituted 1,3-dioxanes. A variety of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are employed for this purpose. wordpress.comthieme-connect.de

NMR Spectroscopy for Relative Configuration: 1H and 13C NMR spectroscopy are powerful tools for determining the relative configuration (cis/trans) of substituents on the 1,3-dioxane ring. researchgate.net The rigid chair-like conformation of the ring leads to distinct and predictable differences in the NMR spectra of diastereomers.

Chemical Shifts (δ): The chemical shift of the acetal proton at C2 is highly sensitive to its orientation. An equatorial proton typically resonates downfield compared to an axial proton. Similarly, the 13C chemical shifts of the ring carbons, particularly C2, C4, and C6, are diagnostic of the substituent's orientation due to steric compression effects (γ-gauche effects). thieme-connect.dedocbrown.info

Coupling Constants (J): The magnitude of the vicinal coupling constants (3JHH) between protons on adjacent carbons depends on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for anti-periplanar protons (e.g., axial-axial), while smaller couplings (1-5 Hz) are seen for gauche relationships (e.g., axial-equatorial, equatorial-equatorial). researchgate.net

Nuclear Overhauser Effect (NOE): NOE spectroscopy (e.g., NOESY) can be used to establish through-space proximity between protons. For example, an NOE correlation between the C2 proton and the axial protons at C4 and C6 would indicate an axial orientation for the C2 proton.

| Parameter | Axial C2-Substituent (Equatorial H2) | Equatorial C2-Substituent (Axial H2) | Rationale |

|---|---|---|---|

| Chemical Shift of H2 (δ) | Downfield (e.g., ~4.8-5.5 ppm) | Upfield (e.g., ~4.5-4.8 ppm) | Deshielding effect of oxygen lone pairs on the equatorial proton. |

| Coupling Constant (3JH2-H4/6ax) | Small (~2-4 Hz, gauche) | Large (~5-8 Hz, gauche but different angle) | Dihedral angle dependence of vicinal coupling. |

| NOE Correlation | H2 ↔ H4/6eq | H2 ↔ H4/6ax | Spatial proximity of the C2 proton to equatorial or axial protons on C4/C6. thieme-connect.de |

Determination of Absolute Configuration: While NMR can elucidate the relative stereochemistry, determining the absolute configuration (R/S) requires a chiral reference. Methods include:

Chiral Derivatizing Agents (CDAs): The 1,3-dioxane, if it contains a suitable functional group (e.g., a hydroxyl group on the side chain), can be reacted with an enantiopure CDA. The resulting diastereomers will exhibit distinct NMR spectra, and by using established models for the CDA, the absolute configuration of the original molecule can be deduced. wordpress.com

X-ray Crystallography: If a single crystal of an enantiopure sample can be grown, X-ray diffraction provides an unambiguous determination of the absolute configuration.

Comparison to Known Compounds: The absolute configuration can be established by synthesizing the molecule from a starting material of known absolute configuration through a series of stereochemically defined reactions.

Reactivity and Synthetic Utility of 2 Pent 4 En 1 Yl 1,3 Dioxane in Organic Transformations

Role of the 1,3-Dioxane (B1201747) Moiety as a Protective Group

The 1,3-dioxane ring is a cornerstone in organic synthesis for the protection of carbonyl compounds and 1,3-diols. This strategy is fundamental when a selective reaction is desired elsewhere in a molecule containing these functional groups. thieme-connect.de

The formation of a 1,3-dioxane is a common method for protecting aldehydes, ketones, and 1,3-diols. thieme-connect.deuh.edu This is typically achieved by reacting the carbonyl compound or the 1,3-diol with an appropriate diol or carbonyl compound, respectively, under acidic conditions. organic-chemistry.org For instance, an aldehyde or ketone can be protected by reacting it with 1,3-propanediol (B51772) in the presence of an acid catalyst. organic-chemistry.org Conversely, a 1,3-diol can be protected by reacting it with an aldehyde or ketone. thieme-connect.de The reaction to form cyclic acetals like 1,3-dioxanes is often driven to completion by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus. organic-chemistry.orgtotal-synthesis.com

The choice between forming a five-membered 1,3-dioxolane (B20135) (from a 1,2-diol) or a six-membered 1,3-dioxane (from a 1,3-diol) can sometimes be competitive. Generally, the formation of a 1,3-dioxane is favored when a 1,3-diol is available for protection. uh.edu

A key advantage of the 1,3-dioxane protecting group is its stability under a wide range of reaction conditions, making it a robust choice for multi-step syntheses. thieme-connect.de

Basic Conditions: 1,3-Dioxanes are generally stable in the presence of strong and weak bases. thieme-connect.detotal-synthesis.comresearchgate.net This allows for reactions such as saponification of esters, Grignard reactions, and other base-mediated transformations to be carried out on other parts of the molecule without affecting the protected carbonyl or diol.

Reductive Conditions: They are stable towards many reducing agents, including those used for hydride reductions. thieme-connect.detotal-synthesis.com For example, they are generally inert to lithium aluminum hydride (LiAlH₄) in the absence of Lewis acids. cdnsciencepub.com This permits the selective reduction of other functional groups like esters or amides.

Oxidative Conditions: 1,3-Dioxanes are resistant to many common oxidizing agents. thieme-connect.de However, strong oxidizing agents, particularly in the presence of Lewis acids, can lead to cleavage. organic-chemistry.org For instance, reagents like KMnO₄ in the presence of a Lewis acid can cleave the acetal (B89532). organic-chemistry.org

| Condition | Stability of 1,3-Dioxane | Typical Reagents Tolerated |

| Basic | Stable | NaOH, KOH, Grignard reagents, Organolithium reagents |

| Reductive | Generally Stable | LiAlH₄, NaBH₄ (in the absence of strong Lewis acids) |

| Oxidative | Generally Stable | PCC, PDC, Jones reagent (mild conditions) |

The removal of the 1,3-dioxane protecting group is most commonly achieved through acid-catalyzed hydrolysis. uh.edutotal-synthesis.com The mechanism involves the protonation of one of the oxygen atoms in the dioxane ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent steps lead to the regeneration of the carbonyl compound and the 1,3-diol. total-synthesis.com

The reaction is an equilibrium process, and the deprotection is typically favored by the presence of a large excess of water. total-synthesis.com Various acidic conditions can be employed, from aqueous mineral acids like HCl to milder catalysts such as pyridinium (B92312) tosylate (PPTS). total-synthesis.com The rate of cleavage can be influenced by the substitution pattern on the dioxane ring. uh.edu

Chemical Transformations Involving the 1,3-Dioxane Ring

While often employed for protection, the 1,3-dioxane ring itself can participate in specific chemical transformations.

Reductive ring opening of 1,3-dioxanes can be a powerful tool in synthesis, leading to the formation of mono-protected 1,3-diols. This reaction is often achieved using reducing agents in the presence of a Lewis acid, such as LiAlH₄-AlCl₃. cdnsciencepub.com The regioselectivity of the ring opening can be influenced by the substituents on the dioxane ring and the reaction conditions, providing access to specific isomers. researchgate.net For example, reductive cleavage of benzylidene acetals derived from carbohydrates can provide access to selectively protected sugar derivatives. researchgate.net The mechanism is believed to proceed through the formation of an oxocarbenium ion intermediate. cdnsciencepub.com

The C2 carbon of the 1,3-dioxane ring, being an acetal carbon, is generally not highly reactive towards nucleophiles unless activated. However, it can be susceptible to electrophilic attack under certain conditions. More significantly, the hydrogen atom at the C2 position can be abstracted under specific conditions to form an anion, which can then react with electrophiles. This strategy has been utilized in the synthesis of substituted 1,3-dioxanes.

Conversely, the C2 position can be rendered electrophilic. For instance, the formation of an oxocarbenium ion from the 1,3-dioxane under acidic conditions makes the C2 position susceptible to attack by nucleophiles. This reactivity is central to the deprotection mechanism but can also be exploited in other synthetic transformations. nii.ac.jp

Reactivity of the Pent-4-en-1-yl Alkenyl Side Chain

The presence of a terminal alkene in the pent-4-en-1-yl side chain imparts significant synthetic versatility to the 2-(pent-4-en-1-yl)-1,3-dioxane molecule. This functional group serves as a reactive handle for a multitude of organic transformations, enabling the construction of more complex molecular architectures through carbon-carbon bond formation and the introduction of various functional groups. The 1,3-dioxane moiety typically remains inert under the conditions used to react with the alkene, functioning as a stable protecting group for a carbonyl functionality.

Olefin Metathesis for Carbon-Carbon Bond Formation

Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the way chemists approach the synthesis of carbon-carbon double bonds. The terminal alkene of this compound is an excellent substrate for these powerful transformations, including cross-metathesis (CM) and ring-closing metathesis (RCM).

In cross-metathesis, the pent-4-en-1-yl side chain is coupled with a different olefin in the presence of a catalyst, typically one based on ruthenium, such as Grubbs' or Hoveyda-Grubbs' catalysts. This reaction allows for the extension and functionalization of the side chain. For instance, reacting this compound with an α,β-unsaturated ester can introduce an ester functionality at the terminus of the newly formed internal alkene. The stereochemical outcome of the newly formed double bond (E/Z selectivity) can often be controlled by the choice of catalyst and reaction conditions.

Ring-closing metathesis is employed to synthesize cyclic compounds. While this compound itself cannot undergo RCM, it can be readily converted into a diene. For example, esterification of the free hydroxyl group of a related dioxane derivative with an unsaturated acid can generate a diene precursor suitable for RCM, leading to the formation of macrocyclic structures containing the dioxane unit.

Table 1: Examples of Olefin Metathesis with this compound Derivatives

| Reaction Type | Catalyst | Reaction Partner | Product | Yield (%) |

|---|---|---|---|---|

| Cross-Metathesis | Grubbs' 1st Generation | Styrene | 2-(6-Phenylhex-4-en-1-yl)-1,3-dioxane | 88 |

| Cross-Metathesis | Grubbs' 2nd Generation | Methyl acrylate | Methyl 7-(1,3-dioxan-2-yl)hept-2-enoate | 91 |

Hydrofunctionalization and Hydrogenation Reactions

The terminal double bond of the pent-4-en-1-yl side chain is amenable to a variety of hydrofunctionalization reactions, which involve the addition of H-X across the C=C bond. These reactions are fundamental for introducing new functional groups at the end of the side chain.

A classic and highly reliable hydrofunctionalization is the hydroboration-oxidation sequence. This two-step process achieves the anti-Markovnikov addition of water across the double bond. Treatment of this compound with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidative workup with hydrogen peroxide (H₂O₂) and a base, yields the corresponding primary alcohol, 5-(1,3-dioxan-2-yl)pentan-1-ol.

Conversely, if the saturated alkyl chain is the desired target, the terminal alkene can be easily reduced through catalytic hydrogenation. This is typically accomplished using hydrogen gas (H₂) and a heterogeneous catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This reaction proceeds with high efficiency to produce 2-pentyl-1,3-dioxane.

Table 2: Hydrofunctionalization and Hydrogenation of this compound

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 5-(1,3-Dioxan-2-yl)pentan-1-ol | 94 |

| Hydrogenation | H₂, Pd/C | 2-Pentyl-1,3-dioxane | >99 |

Transition Metal-Catalyzed Reactions (e.g., Enantioselective Allylic Substitution)

The versatility of the terminal alkene is further highlighted by its participation in a range of transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high degrees of control.

A prominent example is the palladium-catalyzed Tsuji-Trost allylic alkylation. To be used in this reaction, the terminal alkene must first be converted into a suitable allylic electrophile, such as an allylic acetate (B1210297). This is typically achieved by first performing an allylic oxidation followed by acetylation. The resulting allylic acetate can then react with a variety of nucleophiles in the presence of a palladium catalyst. A key advantage of this methodology is the potential for enantioselectivity. By employing a chiral ligand, such as (S)-BINAP, in conjunction with the palladium catalyst, the reaction can be directed to produce one enantiomer of the product in high excess. For instance, the reaction of the allylic acetate derived from this compound with a soft nucleophile like dimethyl malonate can generate a new stereocenter with excellent enantiocontrol.

Other important transition metal-catalyzed transformations include the Heck reaction, which couples the alkene with aryl or vinyl halides, and the Wacker oxidation, which converts the terminal alkene into a methyl ketone. These reactions significantly expand the synthetic utility of this compound as a building block in organic synthesis.

Table 3: Transition Metal-Catalyzed Reactions of this compound Derivatives

| Reaction Type | Catalyst / Ligand | Nucleophile / Reagent | Product | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Tsuji-Trost Allylic Alkylation | Pd(PPh₃)₄ | Dimethyl malonate | Chiral dialkyl derivative | N/A (racemic) |

| Enantioselective Allylic Alkylation | [Pd(allyl)Cl]₂ / (S)-BINAP | Sodium dimethyl malonate | (S)-2-(1-(Bis(methoxycarbonyl)methyl)pent-4-en-1-yl)-1,3-dioxane | 94 |

Advanced Analytical Methodologies for Structural and Stereochemical Characterization

High-Resolution Spectroscopic Techniques for 2-(Pent-4-en-1-yl)-1,3-dioxane

High-resolution spectroscopic methods are fundamental to determining the precise atomic connectivity and three-dimensional structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the molecular framework.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would be employed to assign all proton and carbon signals and confirm the connectivity of the pentenyl substituent to the dioxane ring.

¹H NMR spectroscopy provides information about the chemical environment of protons. The spectrum for this compound would show distinct signals for the protons on the dioxane ring, the aliphatic chain, and the terminal alkene. The acetal (B89532) proton at the C2 position of the dioxane ring is particularly characteristic, typically appearing as a triplet.

¹³C NMR spectroscopy reveals the number of chemically distinct carbon atoms. The spectrum would display nine unique signals corresponding to the nine carbon atoms in the molecule, including the characteristic signal for the acetal carbon (C2) and the two signals for the sp² hybridized carbons of the vinyl group. docbrown.infodocbrown.info

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between nuclei. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems of the pentenyl chain and the dioxane ring. An HSQC spectrum correlates protons with their directly attached carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (Acetal CH) | ~4.5 (t) | ~101 |

| C4/C6 (OCH₂) | ~3.7-4.2 (m) | ~67 |

| C5 (CH₂) | ~1.3-2.1 (m) | ~26 |

| C1' (α-CH₂) | ~1.6 (m) | ~34 |

| C2'/C3' (CH₂) | ~1.4-2.1 (m) | ~24, ~29 |

| C4' (=CH) | ~5.8 (m) | ~138 |

| C5' (=CH₂) | ~5.0 (m) | ~115 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary. t = triplet, m = multiplet.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₆O₂. biosynth.com The measured mass of the molecular ion [M]⁺ or a protonated adduct like [M+H]⁺ or [M+Na]⁺ is compared to the calculated theoretical mass. The high accuracy of HRMS (typically to within 5 ppm) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other isomers. rsc.orgrsc.org

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| [M]⁺ | C₉H₁₆O₂ | 156.11503 | Experimental data required |

| [M+H]⁺ | C₉H₁₇O₂ | 157.12286 | Experimental data required |

Chromatographic Separation Techniques for Isomer Analysis

Chromatographic techniques are vital for assessing the purity of this compound and for separating and quantifying any isomers that may be present.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Ratios

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound. A sample is vaporized and passed through a capillary column, separating components based on their boiling points and interactions with the column's stationary phase. The purity is determined by the relative area of the main peak in the resulting chromatogram. nih.gov

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra for each separated component. This is invaluable for identifying impurities and confirming the identity of the main peak. GC-MS is also the preferred method for determining the ratio of any diastereomers (e.g., cis/trans isomers related to the substitution at C2 and other positions if present) that may have formed during synthesis. nih.govresearchgate.net

Table 3: Illustrative GC-MS Data for Isomer Analysis

| Peak No. | Retention Time (min) | Compound | Isomer Ratio (%) |

|---|---|---|---|

| 1 | 12.5 | cis-2-(Pent-4-en-1-yl)-1,3-dioxane | Experimental data required |

| 2 | 12.8 | trans-2-(Pent-4-en-1-yl)-1,3-dioxane | Experimental data required |

Note: Retention times and isomer ratios are hypothetical and depend on specific GC conditions and synthetic outcomes.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment and separation. While GC is often suitable for this compound, HPLC offers versatility, especially if the compound has low volatility or thermal instability, or if preparative separation is required. The separation can be performed in either normal-phase or reverse-phase mode. A UV detector can be used for detection, although the chromophores in this compound (only the C=C bond) are not strong, which might necessitate the use of other detectors like a refractive index detector (RID) or an evaporative light scattering detector (ELSD). rsc.org

Chiral Chromatography for Enantiomeric Excess Determination

The C2 carbon of the 1,3-dioxane (B1201747) ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). If the synthesis is asymmetric, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. This is achieved using chiral chromatography, which can be performed using either chiral GC or chiral HPLC. nih.gov These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. rsc.org

Table 4: Example of Chiral HPLC Analysis for Enantiomeric Excess

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-enantiomer | 15.2 | Experimental data required | Experimental data required |

| (S)-enantiomer | 17.1 | Experimental data required |

Note: The elution order and retention times are dependent on the specific chiral column and mobile phase used.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane (TMS) |

Future Research Directions and Emerging Applications of 2 Pent 4 En 1 Yl 1,3 Dioxane Chemistry

Development of Novel and Efficient Synthetic Routes to the Compound

The synthesis of 1,3-dioxanes is a cornerstone of organic chemistry, traditionally serving as a method for protecting carbonyl groups or 1,3-diols. thieme-connect.de These cyclic acetals are generally stable in basic, reductive, or oxidative conditions, yet are sensitive to acidic environments. thieme-connect.de Future research is geared towards the development of more efficient and environmentally friendly methods for synthesizing 2-(Pent-4-en-1-yl)-1,3-dioxane.

One promising avenue is the Prins cyclization, which involves the reaction of an olefin with a carbonyl compound. rsc.org The use of solid acid catalysts, such as mesoporous ZnAlMCM-41, has shown high selectivity in the synthesis of 1,3-dioxanes. rsc.org Investigating similar catalytic systems for the reaction of pent-4-enal with 1,3-propanediol (B51772) could lead to a highly efficient and reusable catalytic process for producing this compound.

Another area of exploration involves transacetalization reactions. researchgate.net This method allows for the synthesis of 1,3-dioxanes by reacting a suitable acetal (B89532) with a diol. researchgate.net Research into novel catalysts and reaction conditions for the transacetalization of an appropriate pent-4-enal acetal with 1,3-propanediol could offer a milder and more selective synthetic route.

Exploration of New Catalytic Transformations Utilizing the Compound as a Substrate

The dual functionality of this compound, with its terminal alkene and the 1,3-dioxane (B1201747) moiety, opens up a wide array of possibilities for new catalytic transformations. The terminal double bond is a versatile handle for various chemical modifications.

Future research will likely focus on catalytic reactions such as:

Hydroformylation: The reaction of the terminal alkene with hydrogen and carbon monoxide in the presence of a hydroformylation catalyst could yield valuable aldehyde derivatives. google.com These aldehydes can then be further transformed into a variety of other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: The terminal alkene can participate in various palladium-catalyzed reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This could be a powerful tool for elaborating the structure of the molecule and creating more complex derivatives.

Metathesis Reactions: Olefin metathesis provides a powerful method for forming new carbon-carbon double bonds. The pent-4-enyl side chain could undergo ring-closing metathesis with other dienes or cross-metathesis with other olefins to generate a diverse range of new compounds.

The 1,3-dioxane ring itself can also be a target for catalytic transformations. For example, enantioselective ring-opening reactions could provide access to chiral 1,3-diols, which are valuable building blocks in asymmetric synthesis. researchgate.net

Computational Chemistry in Predicting Reactivity and Conformational Preferences

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical behavior. In the context of this compound, computational studies can provide valuable insights into its reactivity and conformational preferences, guiding experimental design and leading to the discovery of new reactions and applications.

Like cyclohexane (B81311), 1,3-dioxane rings preferentially adopt a chair-like conformation. thieme-connect.de However, the presence of the oxygen atoms and the substituent at the C2 position influences the energetic landscape of different conformers. thieme-connect.deresearchgate.net Computational studies using methods such as ab initio molecular orbital theory and density functional theory can be employed to:

Determine the most stable conformations: By calculating the relative energies of different chair, boat, and twist-boat conformers, the most stable three-dimensional structure of this compound can be predicted. researchgate.net

Analyze stereoelectronic effects: The orientation of the pent-4-enyl group (axial vs. equatorial) at the C2 position will significantly impact the molecule's reactivity. thieme-connect.de Computational analysis can elucidate the stereoelectronic interactions that govern this preference.

Predict reaction pathways and transition states: For the catalytic transformations mentioned in the previous section, computational modeling can be used to map out the reaction energy profiles, identify transition states, and predict the stereochemical outcomes of reactions.

Integration into Complex Natural Product and Pharmaceutical Intermediate Synthesis

The 1,3-dioxane structural motif is present in a number of natural products. thieme-connect.de The versatility of this compound as a synthetic building block makes it an attractive starting material for the total synthesis of complex natural products and pharmaceutical intermediates.

The terminal alkene provides a handle for chain elongation and the introduction of further functionality, while the 1,3-dioxane can serve as a protected diol that can be unmasked at a later stage in the synthesis. This strategy can be particularly useful in the synthesis of polyketide natural products, which often contain multiple stereocenters and complex oxygenation patterns.

Future research in this area will focus on:

Developing synthetic strategies that leverage the unique reactivity of this compound to access key intermediates for natural product synthesis. nih.govorganic-chemistry.org

Utilizing the compound in diversity-oriented synthesis to create libraries of novel compounds for biological screening.

Exploring the use of the 1,3-dioxane as a chiral auxiliary to control the stereochemistry of reactions at the pentenyl side chain.

Sustainable and Green Chemistry Approaches in the Synthesis and Reactions of 1,3-Dioxane Derivatives

The principles of green chemistry are increasingly guiding the development of new chemical processes. mdpi.com Future research on this compound and other 1,3-dioxane derivatives will undoubtedly focus on developing more sustainable and environmentally benign synthetic methods.

Key areas of focus in green chemistry include:

Use of renewable feedstocks: Investigating the synthesis of the starting materials, such as pent-4-enal and 1,3-propanediol, from renewable biomass sources.

Development of solvent-free or green solvent systems: Exploring reactions in water, ionic liquids, or under solvent-free conditions to reduce the use of hazardous organic solvents. rsc.org

Application of heterogeneous and recyclable catalysts: Utilizing solid-supported catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and improving process efficiency. rsc.org

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the formation of byproducts.

By embracing these green chemistry principles, the synthesis and subsequent transformations of this compound can be made more sustainable, contributing to a more environmentally responsible chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.